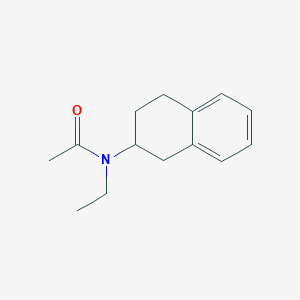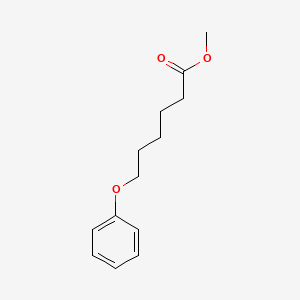
N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide: is an organic compound with the molecular formula C14H19NO. It is a derivative of acetamide, where the nitrogen atom is bonded to an ethyl group and a 1,2,3,4-tetrahydronaphthalen-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with ethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 1,2,3,4-tetrahydronaphthalene is reacted with ethylamine in the presence of a catalyst.
Step 2: The resulting intermediate is then treated with acetic anhydride to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
- N-(2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethyl)acetamide
- N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
Comparison: Compared to similar compounds, N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is unique due to its specific structural features and functional groupsFor example, the presence of the ethyl group and the tetrahydronaphthalenyl moiety may enhance its binding affinity to certain biological targets, making it more effective in specific applications .
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C14H19NO/c1-3-15(11(2)16)14-9-8-12-6-4-5-7-13(12)10-14/h4-7,14H,3,8-10H2,1-2H3 |
InChI Key |
FXLFTEVUBJDALN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCC2=CC=CC=C2C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11884925.png)




![4-Methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11884967.png)








